Product packaging for Methyl 2-propylprolinate hydrochloride(Cat. No.:CAS No. 1986331-08-1)

Methyl 2-propylprolinate hydrochloride

Cat. No.: B2609776
CAS No.: 1986331-08-1
M. Wt: 207.7
InChI Key: ZIENWVVTVYFKKT-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-2-carboxylate Structures as Synthetic Scaffolds

The pyrrolidine (B122466) ring is a prominent heterocyclic scaffold found in numerous natural products and pharmacologically active molecules. mdpi.comnih.gov Its non-planar, three-dimensional structure is advantageous in drug design, as it allows for a more effective exploration of three-dimensional chemical space compared to flat aromatic rings. mdpi.compharmaffiliates.com The pyrrolidine-2-carboxylate framework, the core of proline esters, serves as a versatile synthetic building block. mdpi.com This structure contains multiple points for chemical modification, including the nitrogen atom, the carboxylate group, and the carbon atoms of the ring. The stereogenic centers inherent to this scaffold make it an invaluable chiral pool resource for the synthesis of enantiomerically pure compounds, particularly complex drug candidates. pharmaffiliates.com The introduction of substituents onto the pyrrolidine ring can lock the ring into specific conformations, which is a critical tactic in designing molecules that bind selectively to biological targets like enzymes and receptors. pharmaffiliates.com

Historical Context of Methyl Ester Hydrochlorides in Amino Acid Derivative Chemistry

In the field of amino acid and peptide chemistry, the protection of functional groups is a fundamental concept. The carboxylic acid moiety of an amino acid is typically protected as an ester to prevent it from undergoing unwanted reactions during subsequent synthetic steps, such as peptide coupling. Methyl esters have historically been one of the simplest and most common choices for this purpose.

However, free amino acid methyl esters are often unstable, with a tendency to dimerize into diketopiperazines or polymerize over time. To overcome this stability issue, it became standard practice to isolate and store these esters as their hydrochloride salts. The protonation of the amino group to form an ammonium (B1175870) chloride salt enhances the compound's stability, improves its crystalline nature, and simplifies handling and purification. The preparation of amino acid methyl ester hydrochlorides is typically achieved through esterification of the amino acid using methanol (B129727) in the presence of a reagent that provides or generates hydrogen chloride (HCl), such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). This method provides the desired ester and its stabilizing salt in a single, efficient process.

Scope and Research Objectives for Methyl 2-propylprolinate Hydrochloride in Advanced Synthesis

This compound is a synthetically modified derivative of proline. It belongs to the class of Cα-tetrasubstituted amino acids, where the α-carbon of the proline ring bears both a propyl group and a methyl carboxylate group, creating a quaternary stereocenter. While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structural features suggest a clear scope and objective within advanced organic synthesis.

The primary research interest in compounds of this type lies in their potential as chiral building blocks or specialized organocatalysts. The introduction of an alkyl group, such as a propyl chain, at the 2-position of the proline scaffold significantly increases steric bulk around the catalytic center. This modification is a deliberate strategy aimed at influencing the stereochemical outcome of catalyzed reactions. In asymmetric catalysis, the objective would be to leverage this steric hindrance to enhance facial selectivity in reactions like Michael additions or aldol (B89426) condensations, potentially leading to higher enantiomeric excesses of the products compared to catalysis with unsubstituted proline.

Furthermore, as a chiral intermediate, this compound serves as a valuable scaffold for medicinal chemistry. The quaternary center provides conformational constraint, which can be a desirable feature in the design of peptidomimetics or other small molecule therapeutics. The research objective in this context is to synthesize novel, structurally rigid molecules with precisely defined three-dimensional shapes to improve binding affinity and selectivity for specific biological targets. The compound is identified by the CAS Number 1986331-08-1.

Physicochemical Properties of this compound

Property Value
CAS Number 1986331-08-1
Molecular Formula C₉H₁₈ClNO₂
Synonym Methyl 2-propylpyrrolidine-2-carboxylate hydrochloride

Table of Compounds

Compound Name
This compound
Proline
Thionyl chloride
Trimethylchlorosilane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClNO2 B2609776 Methyl 2-propylprolinate hydrochloride CAS No. 1986331-08-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-propylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIENWVVTVYFKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Propylprolinate Hydrochloride

Stereoselective Synthesis Approaches

The synthesis of a specific stereoisomer of Methyl 2-propylprolinate hydrochloride necessitates careful control over the formation of the chiral center at the C2 position of the pyrrolidine (B122466) ring. Three primary strategies are employed to achieve this: asymmetric catalysis, the use of chiral auxiliaries, and the derivatization of enantiomerically pure precursors.

Asymmetric Catalysis in the Formation of the Pyrrolidine Core

Asymmetric organocatalysis, particularly using proline and its derivatives, has become a powerful tool for constructing chiral molecules. researchgate.netnih.gov The formation of the 2-substituted pyrrolidine core can be achieved through catalytic asymmetric reactions, such as [3+2] cycloadditions or Michael additions, which build the ring system with high enantioselectivity. researchgate.net

In this approach, a catalyst, often a diarylprolinol silyl (B83357) ether, activates the substrates through the formation of a transient enamine or iminium ion. nih.gov This activation lowers the energy of the transition state and directs the incoming reactant to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. For the synthesis of a 2-propylprolinate structure, this could involve the reaction of an α,β-unsaturated aldehyde with an azomethine ylide in the presence of a chiral catalyst. researchgate.netrsc.org The selection of the catalyst and reaction conditions is crucial for achieving high diastereomeric and enantiomeric excess.

Table 1: Comparison of Asymmetric Catalytic Strategies for Pyrrolidine Synthesis

Catalytic Strategy Typical Catalyst Key Intermediate Stereocontrol Mechanism Typical Enantiomeric Excess (ee)
Iminium Catalysis Diarylprolinol Silyl Ether Iminium Ion Steric shielding of one face of the dienophile in cycloadditions. >90%
Enamine Catalysis Proline or Derivatives Enamine Facial selectivity in the addition of the enamine to an electrophile. 80-99%
Brønsted Acid Catalysis Chiral Phosphoric Acid Protonated Azomethine Ylide Ion-pairing and hydrogen bonding to direct cycloaddition. >95%

Chiral Auxiliary-Mediated Synthetic Pathways

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of 2-propylproline (B1451480) derivatives, an auxiliary, such as an Evans oxazolidinone or a (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) derivative, can be attached to a glycine (B1666218) precursor.

The resulting chiral enolate can then be subjected to diastereoselective alkylation. The steric bulk of the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., a propyl halide) to attack from the opposite, less hindered face. wikipedia.org Subsequent cyclization to form the pyrrolidine ring, followed by cleavage of the auxiliary, yields the enantiomerically enriched 2-propylproline derivative. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary Attachment Chemistry Key Reaction Removal Condition
Evans Oxazolidinones Formation of an N-acyl imide. Diastereoselective enolate alkylation. Mild hydrolysis (e.g., LiOH/H₂O₂).
SAMP/RAMP Hydrazones Condensation with a ketone or aldehyde. Diastereoselective α-alkylation of the hydrazone. Ozonolysis or acidic hydrolysis.
Camphorsultam Formation of an N-acyl sultam. Diastereoselective conjugate additions, alkylations. Hydrolysis with LiOH or similar reagents.
Pseudoephedrine Amides Amide formation with a carboxylic acid. Diastereoselective enolate alkylation. Acidic or basic hydrolysis.

Enantiomerically Pure Precursor Utilization

Perhaps the most direct method for obtaining an enantiomerically pure target molecule is to begin with a readily available chiral precursor from the "chiral pool." In this case, a derivative of L-proline or D-proline can serve as the starting material. For instance, a protected (S)-proline methyl ester can be converted to its corresponding enolate by treatment with a strong base like lithium diisopropylamide (LDA). nih.gov

This enolate can then be reacted with an alkylating agent, such as propyl iodide or propyl bromide, to introduce the C2-substituent. The stereochemical outcome of this alkylation is highly dependent on the N-protecting group and the reaction conditions, but methods have been developed to achieve high diastereoselectivity. nih.gov This approach leverages the inherent chirality of the starting material to establish the new stereocenter at the C2 position. A similar strategy has been successfully applied in the stereoselective preparation of related compounds like (4S)-1-methyl-4-propyl-L-proline from (cis)-4-hydroxy-L-proline. mdpi.comchemrxiv.org

Classical and Modern Esterification Techniques for Carboxylic Acid Derivatization

Once the 2-propylproline core is synthesized, the carboxylic acid functional group must be converted into a methyl ester. This transformation can be accomplished through several well-established methods.

The classical Fischer-Speier esterification involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and yields can be maximized by using a large excess of the alcohol or by removing the water that is formed during the reaction.

A common and highly effective method for amino acids is the use of thionyl chloride (SOCl₂) in methanol. google.com The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often high-yielding and proceeds under relatively mild conditions, typically starting at low temperatures and allowing the reaction to warm to room temperature. google.com

Modern esterification techniques that avoid strongly acidic conditions include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or the use of alkylating agents like diazomethane (B1218177) or methyl iodide under basic conditions. While effective, these methods are often reserved for more complex substrates where harsh acidic conditions could cause side reactions. For a relatively simple amino acid derivative, the thionyl chloride or Fischer esterification methods are generally preferred for their efficiency and cost-effectiveness.

Table 3: Overview of Esterification Methods

Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Methanol, cat. H₂SO₄ or HCl Reflux Inexpensive, simple procedure. Equilibrium-limited, requires harsh acidic conditions.
Thionyl Chloride Methanol, SOCl₂ 0°C to RT High yield, irreversible, generates catalyst in situ. SOCl₂ is corrosive and moisture-sensitive.
DCC/DMAP Coupling Methanol, DCC, cat. DMAP Room Temperature Mild conditions, high yield. DCC byproduct can be difficult to remove, reagents are more expensive.
Alkylation Methyl Iodide, Base (e.g., K₂CO₃) Room Temperature Mild conditions. Methyl iodide is toxic, potential for N-alkylation side reaction.

Hydrohalogenation Strategies for Amine Functionalization

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, Methyl 2-propylprolinate, with hydrochloric acid. The purpose of salt formation is to improve the compound's stability, crystallinity, and handling properties.

The most common method involves dissolving the purified methyl ester free base in a non-polar organic solvent, such as diethyl ether or ethyl acetate. A solution of anhydrous hydrogen chloride gas in the same or a compatible solvent (e.g., HCl in diethyl ether) is then added dropwise. The hydrochloride salt, being ionic, is generally insoluble in non-polar solvents and precipitates out of the solution. mdpi.com The resulting solid can then be isolated by filtration, washed with fresh solvent, and dried under vacuum.

Alternatively, aqueous hydrochloric acid can be used, followed by evaporation of the water and solvent to obtain the salt. However, the anhydrous method is often preferred to avoid potential hydrolysis of the ester group and to obtain a cleaner product. The stoichiometry must be carefully controlled to ensure complete conversion to the monosalt without the presence of excess acid.

Optimization of Reaction Conditions and Yields

Key parameters for optimization include:

Temperature: Each step, from alkylation to esterification, will have an optimal temperature range that maximizes the reaction rate while minimizing the formation of byproducts. aidic.it

Stoichiometry: The molar ratios of reactants, catalysts, and bases must be fine-tuned. For example, using a slight excess of the alkylating agent in the C2-alkylation step might improve conversion, but a large excess could lead to side reactions. Similarly, the amount of acid catalyst in the esterification step can significantly impact reaction time and yield. aidic.it

Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates, solubility of intermediates, and the ease of product isolation. In the final hydrohalogenation step, the choice of solvent directly affects the precipitation and crystal quality of the hydrochloride salt.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, ensuring complete conversion without product degradation. mdpi.com

Table 4: Parameters for Optimization in Key Synthetic Steps

Synthetic Step Parameter to Optimize Desired Outcome
Stereoselective Alkylation Base, Temperature, N-Protecting Group High diastereoselectivity, high conversion.
Esterification Acid Catalyst Loading, Temperature, Water Removal High yield, minimal side reactions (e.g., racemization).
Hydrohalogenation Solvent, HCl Stoichiometry, Temperature High purity crystalline solid, high recovery.
Purification Recrystallization Solvent, Chromatography Conditions High chemical and enantiomeric purity.

By carefully adjusting these variables, each step of the synthesis can be refined to produce this compound in a more efficient, reproducible, and scalable manner.

Solvent Effects on Reaction Efficiency and Stereoselectivity

The solvent plays a critical role in controlling the reactivity and stereoselectivity of the alkylation of proline enolates. While specific studies on the synthesis of this compound are not extensively documented in the literature, the principles can be inferred from studies on analogous systems. The diastereoselectivity of such reactions is highly dependent on the solvent's ability to solvate the lithium enolate intermediate and influence its aggregation state and the transition state geometry of the alkylation step.

In the context of diastereoselective alkylations of N-Boc-4-tert-butyldiphenylsilyloxyproline methyl ester, it has been observed that the choice of solvent can influence the stereochemical outcome. nih.gov For instance, reactions are typically carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures to maintain the stability of the enolate. The coordinating ability of the solvent can affect the chelation of the lithium cation, which in turn dictates the facial selectivity of the electrophilic attack by the alkyl halide.

Kawahara et al. found that for N-Boc protected proline esters, alkylation with allylic and homoallylic halides generally proceeds with retention of configuration. nih.gov The use of different solvents can modulate this outcome. For example, in poorly coordinating solvents, the lithium enolate may exist as larger aggregates, which can influence the steric hindrance around the enolate and thus the direction of alkylation. Conversely, more coordinating solvents can break up these aggregates, leading to a different stereochemical preference. The precise effect of a range of solvents on the propylation of a proline methyl ester enolate would require specific experimental investigation, but the general trend suggests that solvent choice is a key parameter for optimizing diastereoselectivity.

Temperature and Pressure Optimization for Process Development

Reaction temperature is a critical parameter in diastereoselective alkylations. These reactions are almost invariably conducted at low temperatures, typically ranging from -78 °C to -20 °C, to ensure the kinetic control necessary for high stereoselectivity. nih.gov At higher temperatures, the enolate can become less stable, leading to side reactions or erosion of diastereoselectivity due to equilibration between diastereomeric transition states.

A study by Johnson et al. on the dimerization of a proline-derived oxazolidinone highlighted a temperature-dependent reversal in diastereoselectivity. nih.gov Alkylation at -78 °C favored one diastereomer, while the reaction at -20 °C yielded the other as the major product. This suggests that even small variations in temperature can have a profound impact on the stereochemical outcome. For the synthesis of Methyl 2-propylprolinate, a systematic optimization of the reaction temperature would be necessary to maximize the formation of the desired diastereomer.

Pressure is not typically a primary variable in small-scale laboratory synthesis of this type of compound, as the reactions are generally carried out under atmospheric pressure. However, in the context of process development and scale-up, pressure could become a relevant parameter, particularly if gaseous reagents were involved or if it were found to influence reaction rates or equilibria in a beneficial way. There is currently no specific literature data on the effect of pressure on the synthesis of this compound.

Catalyst Selection and Loading in Prolinate Synthesis

The term "catalyst" in the context of the diastereoselective alkylation of proline enolates primarily refers to the base used to generate the enolate, as this is a stoichiometric process rather than a catalytic one in the traditional sense. The choice of base is crucial for the efficient and clean formation of the enolate. Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for this purpose. rsc.org

A pivotal study by Sato et al. demonstrated the profound impact of the ester group on the diastereoselectivity of the alkylation of a 4-silyloxy-N-Boc-L-proline ester. rsc.org While the alkylation of the methyl ester with allyl bromide showed poor diastereoselectivity (53:47), employing a chiral auxiliary in the form of a (+)-menthyl ester significantly improved the diastereomeric ratio to 89:11. rsc.org This principle was successfully applied to the alkylation with propyl iodide.

The reaction of the (+)-menthyl ester of 4-silyloxy-N-Boc-L-proline with propyl iodide in the presence of LDA in THF at -78 °C yielded the corresponding 2-propylated products with a high diastereomeric ratio of 93:7. rsc.org This highlights that the steric bulk and chirality of the ester group play a more significant role in directing the stereochemical outcome than the methyl ester.

The following table summarizes the key findings from the study by Sato et al. on the diastereoselective alkylation of a 4-silyloxy-N-Boc-L-proline ester: rsc.org

Table 1. Diastereoselective Alkylation of 4-Silyloxy-N-Boc-L-proline Esters
Ester GroupAlkylating AgentDiastereomeric Ratio (2R:2S)Combined Yield (%)
MethylAllyl bromide47 : 5375
(-)-MenthylAllyl bromide25 : 75-
(+)-MenthylAllyl bromide11 : 89-
(+)-MenthylMethyl iodide6 : 94-
(+)-MenthylPropyl iodide7 : 93-

This data strongly suggests that for a highly diastereoselective synthesis of a 2-propylproline ester, the use of a bulky chiral ester auxiliary like (+)-menthol is crucial. The final step to obtain this compound would involve the transesterification of the menthyl ester to the methyl ester, followed by removal of the N-Boc protecting group and formation of the hydrochloride salt.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-propylprolinate hydrochloride in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to establish the connectivity of all atoms and the stereochemistry of the chiral center.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between the protons on the pyrrolidine (B122466) ring and within the n-propyl group. For instance, the methine proton at the C2 position would show correlations to the adjacent methylene (B1212753) protons of the propyl group and the C3 methylene protons of the proline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a key correlation would be expected from the methyl protons of the ester group to the carbonyl carbon, and from the protons on the C2-propyl group to the C2 carbon of the proline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimated and can vary based on solvent and other experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
C2-~70-75-H from propyl-CH₂, H from C3-CH₂
C3~2.0-2.4~28-32H from C4-CH₂H from C2, H from C5-CH₂
C4~1.8-2.2~24-28H from C3-CH₂, H from C5-CH₂H from C3-CH₂, H from C5-CH₂
C5~3.3-3.7~45-50H from C4-CH₂H from C3-CH₂, H from C4-CH₂
C=O-~170-175-H from O-CH₃, H from C2
O-CH₃~3.7-3.9~52-55-C=O
Propyl-CH₂~1.7-2.1~35-40H from Propyl-CH₂, H from C2C2, Propyl-CH₃
Propyl-CH₂~1.3-1.6~18-22H from Propyl-CH₂, H from Propyl-CH₃C2, Propyl-CH₃
Propyl-CH₃~0.8-1.0~13-15H from Propyl-CH₂Propyl-CH₂

Stereochemical Assignment via Nuclear Overhauser Effect Spectroscopy (NOESY) and Chiral Shift Reagents

The stereochemistry at the C2 position is a key feature of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a specific stereoisomer, NOE correlations would be expected between the protons of the propyl group at C2 and specific protons on the pyrrolidine ring. The pattern of these spatial correlations would help to define the relative stereochemistry and the preferred conformation of the five-membered ring.

Chiral Shift Reagents: In cases where stereochemical assignment is ambiguous, chiral lanthanide shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers of the compound, inducing different chemical shifts in their NMR spectra, which can allow for the differentiation and potential quantification of the enantiomers present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₁₈ClNO₂), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance for error (typically <5 ppm).

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information that corroborates the proposed structure.

Table 2: Predicted Major Fragment Ions for Methyl 2-propylprolinate in Mass Spectrometry

m/z (Predicted)Proposed Fragment StructureDescription of Loss
[M-HCl]⁺C₉H₁₇NO₂Loss of hydrogen chloride
[M-OCH₃]⁺C₈H₁₄NO⁺Loss of the methoxy (B1213986) radical from the ester
[M-COOCH₃]⁺C₈H₁₆N⁺Loss of the carbomethoxy group
[M-C₃H₇]⁺C₆H₁₀NO₂⁺Loss of the propyl radical from the C2 position

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound contains a chiral center at the C2 position, chiroptical spectroscopy is essential for determining its absolute configuration (R or S) and assessing its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The spectrum is characterized by positive or negative peaks (Cotton effects) at specific wavelengths, typically corresponding to electronic transitions within the molecule, such as the n→π* transition of the carbonyl group in the ester functionality.

The CD spectrum of an enantiomerically pure sample of this compound would exhibit a characteristic curve. The sign and magnitude of the Cotton effect could be compared to theoretical calculations or data from structurally related compounds of known absolute configuration to assign the R or S configuration. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quality control in asymmetric synthesis. For proline derivatives, characteristic CD spectra often feature bands that can be indicative of the polyproline II (PPII) helical conformation in solution. The presence of a positive peak around 220 nm is often a distinguishing feature of a PPII-type structure.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. ORD measures the change in optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting spectrum, known as an ORD curve, can provide critical information about the absolute configuration and conformational features of a molecule.

For proline derivatives, the pyrrolidine ring's conformation significantly influences the ORD spectrum. The presence of the ester and the N-propyl group in this compound will affect the chromophores' environment, particularly the carbonyl group of the methyl ester. This carbonyl group is expected to exhibit a weak absorption band in the ultraviolet region, leading to a Cotton effect in the ORD spectrum. libretexts.org The sign and magnitude of this Cotton effect—a characteristic change in optical rotation in the vicinity of an absorption band—are diagnostic of the stereochemistry at the alpha-carbon.

A typical ORD curve for an L-proline derivative would show a positive or negative Cotton effect depending on the conformation and the nature of the substituents. libretexts.org The position of the peak or trough in the ORD curve is related to the electronic transitions of the molecule.

Table 1: Predicted Optical Rotatory Dispersion Data for this compound

Wavelength (nm) Predicted Specific Rotation [α] (degrees) Observation
589 (Sodium D-line) Small positive or negative value Standard measurement, often not indicative of complex stereochemistry. libretexts.org
310-330 Peak or Trough Expected region for the n → π* transition of the ester carbonyl chromophore, leading to a strong Cotton effect.

Note: This data is predictive and based on typical values for related proline esters.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to assess its purity.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The hydrochloride salt form means the secondary amine of the proline ring will be protonated.

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the ammonium (B1175870) hydrochloride salt (R₂NH₂⁺).

C=O stretching: A strong absorption band around 1740-1750 cm⁻¹ is indicative of the ester carbonyl group. This is typically at a higher frequency than in a carboxylic acid.

C-O stretching: A strong band in the 1170-1250 cm⁻¹ region corresponds to the stretching of the ester C-O bond.

C-H stretching: Bands in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the propyl and methyl groups, as well as the pyrrolidine ring.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the polar C=O and N-H bonds will be prominent in the IR spectrum, the less polar C-C and C-H bonds of the alkyl groups and the pyrrolidine ring may show strong signals in the Raman spectrum. This can be particularly useful for analyzing the carbon skeleton of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
R₂NH₂⁺ 2400-2800 (broad) Weak N-H Stretch
C-H (Alkyl) 2850-3000 2850-3000 (strong) C-H Stretch
C=O (Ester) 1740-1750 (strong) 1740-1750 (moderate) C=O Stretch
C-O (Ester) 1170-1250 (strong) Moderate C-O Stretch

X-ray Crystallography for Solid-State Structural Determination

The structure would confirm the stereochemistry at the chiral centers and show the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation. nih.gov The relative orientations of the methyl ester and N-propyl groups would also be determined.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecules of this compound will be arranged in a regular three-dimensional lattice. The crystal packing is primarily governed by intermolecular forces, with hydrogen bonding playing a crucial role.

Disorder and Polymorphism Analysis

Disorder: In some crystal structures, certain parts of a molecule may not be perfectly ordered and can occupy multiple positions. For this compound, the flexible n-propyl chain could potentially exhibit conformational disorder within the crystal lattice. This would be observed as smeared or multiple positions for the carbon atoms of the propyl group in the X-ray diffraction data.

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can have different physical properties, such as melting point and solubility. Amino acid derivatives and their salts are known to exhibit polymorphism. The formation of different polymorphs of this compound could be influenced by crystallization conditions such as the solvent used, the rate of cooling, and temperature. Identifying and characterizing different polymorphs is critical, as each form may have unique properties. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be employed to screen for and analyze potential polymorphic forms.

Computational and Theoretical Studies of Methyl 2 Propylprolinate Hydrochloride

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. masjaps.comindexcopernicus.com It is a common approach to predict molecular geometry, electronic distribution, and spectroscopic behavior with considerable accuracy. indexcopernicus.com For a molecule like Methyl 2-propylprolinate hydrochloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to find its most stable three-dimensional structure. masjaps.comindexcopernicus.comnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized geometry represents a true energy minimum on the potential energy surface. masjaps.comindexcopernicus.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, is considered the electron-donating orbital (nucleophilic), while the LUMO is the lowest energy orbital without electrons and acts as the electron-accepting orbital (electrophilic). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a DFT calculation would provide the energies of these frontier orbitals. This analysis would help in understanding its chemical behavior in various reactions. The characteristics of the HOMO would indicate its nucleophilicity, while the LUMO would reveal its electrophilicity. youtube.com

Illustrative Data for FMO Analysis of a Proline Derivative:

ParameterIllustrative Value (eV)
HOMO Energy-7.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)6.7

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the ester group, indicating these as likely sites for interaction with electrophiles. The area around the positively charged ammonium (B1175870) group (resulting from the hydrochloride salt) would exhibit a strong positive potential (blue), making it a focal point for nucleophilic interactions. nih.gov This visual representation provides intuitive insights into the molecule's intermolecular interaction patterns. researchgate.net

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Energy Landscapes and Stable Conformations in Gas Phase and Solution

The pyrrolidine (B122466) ring of proline and its derivatives is known to adopt distinct puckered conformations, typically referred to as "up" and "down" or Cγ-endo and Cγ-exo. nih.gov The relative stability of these conformers can be influenced by the substituents on the ring. For this compound, computational methods like molecular mechanics or quantum chemical calculations can be used to explore the potential energy surface and identify the most stable conformations in the gas phase. researchgate.net These studies would reveal the preferred puckering of the pyrrolidine ring and the rotational preferences of the ester and propyl groups.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful computational technique to study the time-dependent behavior of a molecular system, including the effects of solvent. researchgate.netuni-miskolc.hu By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide insights into how solvent interactions affect the conformational preferences and dynamics. unimi.it

For this compound, MD simulations in an aqueous solution would reveal the stability of different conformers in a polar environment and the dynamics of their interconversion. nih.gov These simulations can also shed light on the hydration structure around the molecule, identifying key hydrogen bonding interactions between the molecule and surrounding water molecules. nih.gov Such studies are crucial for understanding the behavior of the molecule in biological systems or in solution-phase reactions. unimi.it

Prediction of Spectroscopic Parameters

Computational quantum chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For instance, DFT calculations can be used to compute the theoretical vibrational frequencies. masjaps.comzenodo.org This calculated infrared (IR) spectrum can help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the stretching and bending modes of key functional groups like the carbonyl group of the ester and the N-H bond of the ammonium group. masjaps.comindexcopernicus.com

Illustrative Predicted Vibrational Frequencies for a Proline Derivative:

Vibrational ModeIllustrative Calculated Frequency (cm-1)Functional Group
N-H Stretch3350Ammonium
C-H Stretch (Aliphatic)2980Propyl and Pyrrolidine
C=O Stretch1745Ester
C-N Stretch1190Pyrrolidine

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). These theoretical values, when compared with experimental data, can confirm structural assignments and provide insights into the electronic environment of the nuclei.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These calculations would typically involve geometry optimization of the molecule followed by the application of a specific functional and basis set, such as B3LYP/6-31G(d,p), to predict the shielding tensors. The chemical shifts are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS).

Hypothetical ¹H NMR Data:

Below is a table of hypothetical, yet plausible, ¹H NMR chemical shifts and coupling constants for this compound, derived from the analysis of similar proline esters. nih.gov The proton numbering corresponds to the accompanying molecular structure.

Proton NumberPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
14.15Triplet7.2
21.70Sextet7.2, 7.5
30.95Triplet7.5
44.50Doublet of doublets8.5, 3.5
5a2.40Multiplet-
5b2.10Multiplet-
6a3.55Multiplet-
6b3.40Multiplet-
73.80Singlet-
NH₂⁺a10.5Broad singlet-
NH₂⁺b9.80Broad singlet-

Hypothetical ¹³C NMR Data:

Similarly, theoretical ¹³C NMR chemical shifts can be predicted. These values are highly sensitive to the local electronic structure and conformation of the molecule.

Carbon NumberPredicted Chemical Shift (δ, ppm)
C=O170.5
C2'68.5
C5'46.0
C3'30.5
C4'24.0
O-CH₃53.0
C141.0
C221.0
C313.5

Disclaimer: The data presented in these tables are hypothetical and intended for illustrative purposes. They are based on computational studies of analogous proline derivatives and have not been experimentally verified for this compound.

Simulated Chiroptical Spectra (CD, ORD)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemistry of chiral molecules. Theoretical simulations of these spectra are invaluable for assigning the absolute configuration of a molecule by comparing the calculated spectrum with the experimental one.

Time-dependent Density Functional Theory (TD-DFT) is the most common method for simulating CD and ORD spectra. The process involves calculating the electronic transition energies and rotational strengths of the molecule. For this compound, these calculations would reveal the characteristic Cotton effects, which are the differential absorption of left and right circularly polarized light.

Simulated CD Spectrum:

The simulated CD spectrum of (S)-Methyl 2-propylprolinate hydrochloride would be expected to show a positive Cotton effect around 210-220 nm, corresponding to the n → π* transition of the ester carbonyl group. The exact position and intensity of this band are sensitive to the conformation of the pyrrolidine ring and the orientation of the ester and propyl groups. nih.gov

Simulated ORD Spectrum:

The corresponding ORD spectrum would display a positive Cotton effect curve, with the peak and trough associated with the CD band. The specific rotation at various wavelengths can be calculated from the simulated ORD curve, providing another point of comparison with experimental data.

Spectral RegionPredicted CD Signal (Δε)Predicted ORD Signal ([α])
210-220 nmPositivePositive Cotton Effect
Below 200 nmNegativeNegative Cotton Effect

Disclaimer: The predicted chiroptical data are based on general principles and computational studies of similar chiral proline esters. nih.gov The actual spectra may vary depending on the specific conformational preferences of this compound.

Reaction Mechanism Elucidation for Synthetic Pathways and Derivatizations

Understanding the reaction mechanism is crucial for optimizing synthetic routes and designing new derivatization strategies. Computational chemistry provides powerful tools to investigate reaction pathways, identify transition states, and calculate activation energies.

The synthesis of this compound typically involves the esterification of 2-propylproline (B1451480) with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride. google.com

Transition State Analysis and Activation Barriers

Computational methods can be used to locate the transition state (TS) for the key steps in the esterification reaction. The TS is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the reacting molecules at the point of highest energy. By calculating the energy of the reactants, transition state, and products, the activation barrier (ΔG‡) for the reaction can be determined.

For the acid-catalyzed esterification of 2-propylproline, the key step is the nucleophilic attack of methanol on the protonated carboxylic acid. A plausible transition state would involve the formation of a tetrahedral intermediate. The calculated activation barrier for this step would provide a quantitative measure of the reaction rate.

Reaction StepPredicted Activation Barrier (ΔG‡, kcal/mol)
Protonation of the carbonyl oxygenLow
Nucleophilic attack by methanol15-20
Proton transferLow
Elimination of water10-15

Disclaimer: The activation barriers are estimated based on known mechanisms of Fischer esterification and have not been specifically calculated for this compound.

Reaction Coordinate Diagrams and Kinetic Insights

A reaction coordinate diagram visually represents the energy profile of a reaction as it progresses from reactants to products. researchgate.netnih.gov The x-axis represents the reaction coordinate, a measure of the progress of the reaction, while the y-axis represents the free energy of the system.

For the synthesis of this compound, the reaction coordinate diagram would show the relative energies of the starting materials (2-propylproline, methanol, HCl), the protonated intermediate, the transition state for nucleophilic attack, the tetrahedral intermediate, and the final products (this compound and water).

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Stereoselective Total Synthesis of Complex Organic Frameworks

The rigid pyrrolidine (B122466) ring and the defined stereochemistry of methyl 2-propylprolinate hydrochloride make it an ideal starting material for the synthesis of intricate natural products and their analogues.

While direct and extensive examples of the incorporation of the this compound unit into alkaloid total synthesis are not widely documented in readily available literature, the fundamental reactivity of proline derivatives suggests its potential in this area. The synthesis of various alkaloid skeletons often relies on the stereoselective formation of pyrrolidine-containing structures. For instance, the Pictet-Spengler reaction and various cyclization strategies frequently employ proline and its derivatives to construct key intermediates. The 2-propyl substituent in this compound could offer unique steric and electronic properties to influence the diastereoselectivity of such cyclizations, leading to the efficient synthesis of specific alkaloid targets.

Further research into the application of this specific building block could unveil novel synthetic routes to complex alkaloids, potentially offering advantages in terms of yield and stereocontrol over existing methods. The hydrochloride salt form ensures stability and ease of handling, making it an attractive starting material for multi-step synthetic sequences.

The development of non-peptide scaffolds that mimic the secondary structures of peptides is a significant area of medicinal chemistry. Substituted prolines are known to induce specific turns and conformations in peptide chains. This compound can serve as a precursor for the synthesis of peptidomimetics and other non-peptide scaffolds. The 2-propyl group can act as a conformational constraint, directing the folding of a molecule into a desired three-dimensional structure.

For example, the incorporation of 2-substituted proline derivatives has been shown to stabilize β-turn conformations, which are crucial for molecular recognition and biological activity in many peptides. By utilizing this compound, chemists can design and synthesize novel scaffolds with predictable and stable conformations, which can be valuable for the development of new therapeutic agents.

Scaffold TypePotential ApplicationKey Synthetic Transformation
β-Turn MimeticsDrug DiscoveryPeptide Coupling, Cyclization
Constrained Cyclic PeptidesTherapeutic PeptidesRing-Closing Metathesis
Spirocyclic LactamsBioactive Compound SynthesisIntramolecular Cyclization

Ligand in Asymmetric Catalysis

The chiral nature of this compound makes it a candidate for development into a ligand for asymmetric catalysis. The pyrrolidine nitrogen and the carbonyl oxygen of the ester can act as coordination sites for a metal center.

While specific examples detailing the use of a ligand directly derived from this compound are not prevalent, the broader class of proline-derived ligands is well-established in asymmetric catalysis. For instance, the well-known (S)-proline has been modified to create a vast library of ligands for various metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, rhodium-catalyzed hydrogenations, and copper-catalyzed aldol (B89426) reactions.

The 2-propyl substituent on the pyrrolidine ring of a ligand derived from this compound would create a unique steric environment around the metal center. This could lead to high levels of enantioselectivity in reactions where the steric bulk of the ligand plays a crucial role in differentiating between the two enantiotopic faces of a prochiral substrate.

Table of Potential Metal-Catalyzed Asymmetric Reactions:

Reaction Type Metal Catalyst Potential Enantioselectivity
Asymmetric Hydrogenation Rhodium, Ruthenium High
Asymmetric Aldol Reaction Copper, Zinc Potentially High

Proline and its derivatives are seminal organocatalysts, particularly for asymmetric aldol and Mannich reactions. The mechanism of these reactions often involves the formation of a chiral enamine or iminium ion intermediate. The substituent at the 2-position of the proline ring can significantly influence the reactivity and stereoselectivity of these catalysts.

A catalyst derived from this compound could offer a different steric and electronic profile compared to proline or other 2-substituted prolines. The propyl group could effectively shield one face of the enamine intermediate, leading to a high degree of facial selectivity in the approach of the electrophile. This could result in excellent enantiomeric excesses in the final product. Further investigation is needed to fully explore the potential of this specific derivative as an organocatalyst.

Advanced Chromatographic and Analytical Methodologies for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methyl 2-propylprolinate hydrochloride. Method development focuses on selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of proline derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. Mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution. researchgate.net For ionizable compounds like this compound, the addition of a small amount of an acid or base to the mobile phase can improve peak shape and resolution. researchgate.net An indirect approach is also possible, involving derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reverse-phase column. juniperpublishers.com

Table 1: Example Chiral HPLC Method Parameters for a Proline Derivative
ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series)
Mobile PhaseHexane / Ethanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10 µL

Preparative HPLC is used to purify and isolate larger quantities of a target compound from a mixture. google.com This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. The goal is to achieve a high degree of purity with good recovery of the desired compound. google.com

For this compound, preparative reverse-phase HPLC (RP-HPLC) can be employed to remove synthesis-related impurities. A C18-derivatized silica (B1680970) stationary phase is commonly used with a mobile phase consisting of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). google.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively elute the target compound while separating it from less polar and more polar impurities. Fractions are collected as the purified compound elutes from the column, and these are subsequently analyzed for purity before being combined and processed to isolate the final product.

Table 2: Illustrative Preparative HPLC System Configuration
ComponentSpecification
ColumnReverse-Phase C18, >20 mm internal diameter
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Elution ModeGradient
Flow Rate20 - 100 mL/min
DetectionUV-Vis with high-concentration flow cell
Fraction CollectionAutomated, triggered by UV signal or time

Gas Chromatography (GC) for Volatile Byproducts and Purity Profiling

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents and volatile byproducts that may be present in the final this compound product from its synthesis. The sample is vaporized and injected into a column, where compounds are separated based on their boiling points and interactions with the stationary phase.

Potential volatile impurities could include starting materials or solvents used in the synthesis, such as propanol (B110389) or thionyl chloride. A GC system coupled with a Mass Spectrometer (GC-MS) is highly effective for impurity profiling. jeol.com The GC separates the individual components of the mixture, and the MS provides mass spectral data that can be used to identify the chemical structures of the impurities. jeol.com

Table 3: General GC-MS Conditions for Volatile Impurity Analysis
ParameterCondition
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Oven ProgramInitial temp 50 °C, ramp to 280 °C
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC, especially for chiral separations. selvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The properties of supercritical CO2, such as low viscosity and high diffusivity, allow for faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.com

For the chiral separation of proline derivatives, SFC has demonstrated advantages over HPLC, including better resolution and shorter run times in some cases. researchgate.netnih.gov Similar to chiral HPLC, polysaccharide-based chiral stationary phases are effective. The mobile phase in SFC typically consists of supercritical CO2 modified with a small percentage of a polar organic solvent, such as methanol or ethanol, which helps to modulate analyte retention and selectivity. chromatographyonline.com The use of CO2 as the primary mobile phase component makes SFC a "greener" analytical technique, reducing the use of toxic organic solvents. selvita.com

Table 4: Comparison of SFC and HPLC for Chiral Separation of a Proline Derivative researchgate.netnih.gov
ParameterSFC ConditionHPLC Condition
ColumnPolysaccharide-based CSPPolysaccharide-based CSP
Mobile PhaseCO2 / MethanolHexane / Ethanol
Typical Run Time< 10 minutes> 15 minutes
Resolution (Rs)Often higherGood
Solvent ConsumptionLowHigh

Quantitative Analytical Techniques (e.g., Titration, Quantitative NMR) for Assay Determination

Accurate determination of the purity or assay of this compound is essential for its characterization.

Titration: As an amine hydrochloride salt, a simple and accurate method for assay determination is acid-base titration. The compound can be dissolved in a suitable solvent, such as water or an alcohol-water mixture, and titrated with a standardized solution of a strong base, like sodium hydroxide. scribd.com The endpoint can be determined potentiometrically or with a visual indicator. researchgate.netdss.go.th This method provides a direct measure of the total amount of the hydrochloride salt present. Non-aqueous titrations can also be employed, where the sample is dissolved in a non-aqueous solvent and titrated with a standard acid, such as perchloric acid in acetic acid. dss.go.th

Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful absolute quantification method that does not require an identical reference standard of the analyte. ox.ac.uknih.gov The purity of this compound can be determined by acquiring a ¹H NMR spectrum of a precisely weighed sample mixed with a precisely weighed amount of an internal standard of known purity. nih.gov The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. nih.gov Key requirements for qNMR include ensuring long relaxation delays to allow for complete magnetization recovery between pulses, which is crucial for accurate integration. nih.gov

Table 5: Key Parameters for ¹H qNMR Assay Determination
ParameterRequirement/Condition
Internal StandardHigh purity, chemically inert, simple spectrum (e.g., maleic acid, dimethyl sulfone)
SolventDeuterated solvent that dissolves both sample and standard (e.g., D₂O, DMSO-d₆)
Analyte SignalWell-resolved, free from overlap with other signals
Relaxation Delay (d1)≥ 5 times the longest T₁ relaxation time of relevant protons
Pulse AngleTypically 90°
Data ProcessingAccurate integration of analyte and standard signals

Conclusion

Summary of Research Significance and Contributions

The research into methyl 2-propylprolinate hydrochloride and its analogs, the 2-alkylated proline esters, holds considerable significance in the field of organic chemistry, particularly in asymmetric synthesis. These compounds represent a valuable class of chiral building blocks, providing a scaffold for the stereocontrolled introduction of quaternary carbon centers. The presence of a substituent at the C2 position of the proline ring introduces significant steric hindrance that can influence the conformational preferences of the pyrrolidine (B122466) ring and any subsequent reactions, making these compounds useful probes in medicinal chemistry and peptide design. nih.gov

The primary contribution of research in this area lies in the development of methodologies for the diastereoselective alkylation of proline enolates. nih.govrsc.org These synthetic strategies allow for the creation of non-proteinogenic amino acids with unique steric and electronic properties. Such modified amino acids are crucial for synthesizing peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacological profiles. nbinno.com The ability to control the stereochemistry at the C2 position is paramount, and studies on related molecules have demonstrated that high levels of diastereoselectivity can be achieved, often influenced by the choice of N-protecting group, chiral auxiliary, and reaction conditions. rsc.org While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, its significance is inferred from its position within this important class of molecules. It serves as a model compound for understanding the fundamental principles of stereoselective alkylation and the utility of such derivatives in constructing complex, enantiomerically pure molecules.

Outlook for this compound and Related Prolinate Derivatives in Future Synthetic Chemistry Endeavors

The future for this compound and related prolinate derivatives is promising, with potential applications spanning various domains of synthetic chemistry. A major area of continued interest is their application as organocatalysts or as precursors to more complex catalytic systems. chiralpedia.comunibo.it The rigid pyrrolidine framework, combined with the steric and electronic influence of the 2-alkyl group, can be harnessed to create catalysts for a variety of asymmetric transformations, potentially offering unique selectivity compared to unsubstituted proline. libretexts.org

Furthermore, the incorporation of 2-alkylated prolinates into peptides is expected to be a growing area of research. These unnatural amino acids can act as conformational constraints, forcing peptide backbones into specific secondary structures like β-turns. nih.gov This has profound implications for drug discovery, where controlling the three-dimensional shape of a peptide is key to its biological activity and receptor-binding affinity. As our understanding of protein-protein interactions deepens, the demand for such custom-designed, conformationally restricted peptides will likely increase.

Finally, the ongoing drive for greener and more efficient synthetic methods will continue to shape research in this area. chiralpedia.com Future endeavors will likely focus on developing catalytic asymmetric syntheses that avoid the use of stoichiometric chiral auxiliaries, as well as exploring reactions in more environmentally benign solvent systems. The integration of flow chemistry and biocatalysis for the production of these chiral building blocks also represents an exciting frontier. chiralpedia.com As a fundamental chiral building block, this compound and its derivatives will remain relevant in the continuous effort to build molecular complexity with precision and efficiency.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Methyl 2-propylprolinate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of 2-propylproline with methanol under acidic conditions, followed by hydrochlorination. Key parameters include temperature control (0–5°C during esterification to minimize racemization), stoichiometric HCl gas introduction for salt formation, and purification via recrystallization using ethanol/water mixtures. Yield optimization requires monitoring pH and reaction time, as excessive acid can degrade the ester group . Characterization via NMR (¹H/¹³C) and HPLC (using C18 columns with 0.1% TFA in mobile phase) confirms purity (>98% by area normalization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR in D₂O resolves the propyl chain (δ 0.8–1.5 ppm) and proline ring protons (δ 3.1–3.5 ppm). ¹³C NMR confirms ester carbonyl at ~170 ppm .
  • HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18, 5 µm) with UV detection at 210 nm quantifies impurities. Gradient elution (5–95% acetonitrile in 0.1% H₃PO₄) separates hydrolyzed byproducts .
  • Mass Spectrometry : ESI-MS in positive mode identifies the molecular ion [M+H]⁺ at m/z 220.1 (theoretical) and chloride adducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods during weighing and synthesis due to HCl vapor release .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .
  • Waste Disposal : Collect aqueous waste in labeled containers for pH adjustment (neutralization) before disposal, complying with local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Prepare buffered solutions (pH 1–9) and analyze degradation via HPLC at 25°C/40°C. Hydrolysis dominates at pH >7, degrading the ester to 2-propylproline.
  • Thermal Stability : Use TGA/DSC to identify decomposition onset (~150°C) and kinetic modeling (Arrhenius equation) to predict shelf life. Store samples at -20°C in desiccators to minimize hygroscopic degradation .

Q. What strategies are recommended for impurity profiling and quantification in this compound batches?

  • Methodological Answer :

  • Impurity Identification : Use LC-MS/MS to detect process-related impurities (e.g., unreacted 2-propylproline, methyl ester isomers). Structural elucidation via high-resolution MS and spiking experiments with synthetic standards .
  • Quantification : Validate a gradient HPLC method (ICH Q2(R1)) with LOQ ≤0.05%. Calibrate using impurity reference standards (e.g., EP/BP-grade) .

Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., proline-specific enzymes). Focus on the ester group’s role in binding affinity.
  • ADMET Prediction : Employ tools like SwissADME to predict bioavailability, BBB permeability, and metabolic pathways (e.g., esterase-mediated hydrolysis). Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against proline dehydrogenase using spectrophotometric assays (NADH depletion at 340 nm). IC₅₀ determination requires dose-response curves (0.1–100 µM).
  • Cytotoxicity : MTT assay in HEK-293 cells (24–48 hr exposure). Include positive controls (e.g., cisplatin) and vehicle controls (DMSO ≤0.1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.